DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
Overview
Description
(R,S)-hydroxy Ramelteon Metabolite M-II is the primary active metabolite of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia. This compound exhibits weak agonistic activity at melatonin receptors MT1 and MT2 and has a low affinity for the serotonin 5-HT2B receptor. Despite its lower potency compared to Ramelteon, (R,S)-hydroxy Ramelteon Metabolite M-II circulates at significantly higher concentrations, making its effects clinically relevant .
Mechanism of Action
Target of Action
Ramelteon’s primary targets are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
Ramelteon is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . Ramelteon has a high affinity for the MT1 and MT2 receptors
Biochemical Pathways
Ramelteon affects several biochemical pathways. It has been shown to alleviate lipopolysaccharide (LPS)-induced elevations in the levels of iNOS, cyclooxygenase-2 (COX-2), NO, and PGE2 . It also mitigates the concentrations of inflammatory cytokines in the skin tissue, including interleukin (IL)-6, IL-17A, IL-23, tumor necrosis factor-α (TNF-α), and vascular endothelial growth factor (VEGF) .
Pharmacokinetics
Ramelteon’s pharmacokinetic properties include a bioavailability of 1.8% , protein binding of 82% (mainly to albumin) , and metabolism in the liver (majorly by CYP1A2 and minorly by CYP2C and CYP3A4) . Its active metabolite, M-II, circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is 1–2.6 hours, and that of M-II is 2–5 hours . It is excreted 84% by the kidneys and 4% in feces .
Result of Action
Ramelteon has been shown to have significant molecular and cellular effects. It reduces sleep latency and increases sleep duration . It also mitigates cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal . Furthermore, it reduces the expressions of p21 and p53 .
Action Environment
Environmental factors can influence the action of Ramelteon. For instance, in a mouse model of imiquimod-induced psoriasiform inflammation, Ramelteon was found to significantly mitigate the concentrations of inflammatory cytokines in the skin tissue . This suggests that the local inflammatory environment can influence the efficacy of Ramelteon.
Biochemical Analysis
Biochemical Properties
Ramelteon (M-II) binds melatonin receptors with lower affinity (K i : 114 and 566 pmol/l for MT 1 and MT 2, respectively) and has lower potency (IC 50: 208 and 1,470 pmol/l for MT 1 and MT 2, respectively) compared with Ramelteon .
Cellular Effects
Ramelteon (M-II) has been shown to significantly improve sleep in cats, suggesting that it may have a similar effect on human sleep patterns .
Molecular Mechanism
The molecular mechanism of Ramelteon (M-II) involves binding to melatonin receptors, specifically MT 1 and MT 2 . This binding is thought to contribute to the hypnotic benefits of Ramelteon .
Temporal Effects in Laboratory Settings
Given its longer half-life and greater systemic exposure compared to Ramelteon, it is likely that M-II may have prolonged effects .
Dosage Effects in Animal Models
Higher doses of Ramelteon (M-II) have been shown to significantly improve sleep in cats . This suggests that the effects of Ramelteon (M-II) may vary with dosage, and that higher doses may be more effective.
Metabolic Pathways
Ramelteon (M-II) is primarily metabolized to the active metabolite M-II
Transport and Distribution
Given its ability to bind to melatonin receptors, it is likely that it is transported to areas of the body where these receptors are present .
Subcellular Localization
Given its ability to bind to melatonin receptors, it is likely that it is localized to areas of the cell where these receptors are present .
Preparation Methods
The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II involves the metabolic conversion of Ramelteon in the liver. Ramelteon is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C and CYP3A4. The major metabolite, (R,S)-hydroxy Ramelteon Metabolite M-II, is formed through hydroxylation reactions .
Industrial production methods for (R,S)-hydroxy Ramelteon Metabolite M-II are not well-documented, as it is typically produced in vivo through the administration of Ramelteon. synthetic routes for similar hydroxylated metabolites often involve selective hydroxylation of the parent compound under controlled conditions using specific catalysts and reagents.
Chemical Reactions Analysis
(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:
Chemistry: It is used as a reference compound in studies investigating the metabolic pathways of Ramelteon and other melatonin receptor agonists.
Biology: The compound is studied for its effects on melatonin receptors and its role in regulating circadian rhythms.
Medicine: Research focuses on its potential therapeutic effects in treating sleep disorders and its pharmacokinetic properties.
Industry: It is used in the development and testing of new melatonin receptor agonists and related compounds
Comparison with Similar Compounds
(R,S)-hydroxy Ramelteon Metabolite M-II is similar to other melatonin receptor agonists, such as:
Ramelteon: The parent compound with higher potency at melatonin receptors.
Agomelatine: Another melatonin receptor agonist used in the treatment of depression and sleep disorders.
Tasimelteon: A melatonin receptor agonist used to treat non-24-hour sleep-wake disorder.
What sets (R,S)-hydroxy Ramelteon Metabolite M-II apart is its higher systemic exposure and longer half-life, which may contribute to its unique clinical effects .
Properties
IUPAC Name |
2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-KFJBMODSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676202 | |
Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896736-21-3 | |
Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-RAMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.